5-Fluoro-2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzoic acid
Description
Benzoic Acid Core Structure Analysis
The benzoic acid core consists of a benzene ring with a carboxylic acid (-COOH) group at position 1. Key features include:
- Planar aromatic ring : The benzene ring exhibits delocalized π-electrons, contributing to its stability.
- Carboxylic acid group : Positioned at C1, this group participates in hydrogen bonding and influences acidity (pKa ≈ 4.2 for unsubstituted benzoic acid).
- Substituent effects : The electron-withdrawing fluorine and tetrazole groups modulate the ring’s electronic density, altering reactivity and intermolecular interactions.
Tetrazole Ring Substitution Patterns
The tetrazole ring (C₁N₄) is a five-membered heterocycle with four nitrogen atoms. In this compound:
- Position of attachment : The tetrazole is linked to the benzene ring via the N1 nitrogen, forming a C-N bond at position 2 of the benzoic acid.
- Methyl substitution : A methyl group (-CH₃) occupies the 5-position of the tetrazole ring, enhancing lipophilicity and steric bulk.
- Tautomerism : The 1H-tetrazole form predominates due to aromatic stabilization from lone-pair delocalization across the ring.
Table 1 : Key bond lengths and angles in the tetrazole moiety (theoretical values)
| Bond/Angle | Value (Å/°) |
|---|---|
| N1-C2 (benzene) | 1.45 |
| N1-N2 | 1.31 |
| N2-N3 | 1.33 |
| N3-C5 (methyl) | 1.47 |
| Ring bond angles | 105–110° |
Fluoro Substituent Electronic Effects
The fluorine atom at position 5 exerts significant electronic effects:
- Inductive withdrawal : The -I effect decreases electron density at the benzene ring, increasing the carboxylic acid’s acidity compared to unsubstituted benzoic acid.
- Ortho/para-directing : Despite being electron-withdrawing, fluorine acts as an ortho/para director in electrophilic substitution due to its lone pairs.
- Steric impact : The small atomic radius of fluorine minimizes steric hindrance, allowing tight packing in crystalline forms.
Comparative Structural Analysis with Related Tetrazolylbenzoic Acid Derivatives
Table 2 : Structural comparison of tetrazolylbenzoic acid derivatives
Key observations :
- Substituent position : The 2-position substitution in the target compound places the tetrazole group ortho to the carboxylic acid, potentially enhancing intramolecular hydrogen bonding.
- Methyl vs. hydrogen : Methylation at the tetrazole’s 5-position increases hydrophobicity compared to unmethylated analogs like 3-(1H-tetrazol-1-yl)benzoic acid.
- Linker flexibility : Derivatives with methylene spacers (e.g., 4-(5-methyl-tetrazol-1-ylmethyl)benzoic acid) exhibit greater conformational freedom than directly linked variants.
Electronic effects :
- The combined electron-withdrawing effects of fluorine and the tetrazole ring in the target compound create a polarized aromatic system, potentially enhancing binding to biological targets.
- In contrast, 3-(1H-tetrazol-1-yl)benzoic acid lacks fluorine, resulting in reduced acidity (predicted pKa ≈ 3.8 vs. ~2.9 for the fluorinated analog).
Properties
Molecular Formula |
C9H7FN4O2 |
|---|---|
Molecular Weight |
222.18 g/mol |
IUPAC Name |
5-fluoro-2-(5-methyltetrazol-1-yl)benzoic acid |
InChI |
InChI=1S/C9H7FN4O2/c1-5-11-12-13-14(5)8-3-2-6(10)4-7(8)9(15)16/h2-4H,1H3,(H,15,16) |
InChI Key |
BXIIJCNFDUDGCB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=NN1C2=C(C=C(C=C2)F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Strategies and Key Reaction Pathways
The synthesis of this compound typically follows a modular approach, beginning with fluorinated aromatic precursors and progressing through tetrazole ring construction and methylation. Two primary pathways dominate the literature:
Tetrazole Ring Formation via [3+2] Cycloaddition
The [3+2] cycloaddition between a nitrile and an azide is a cornerstone of tetrazole synthesis. For 5-fluoro-2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzoic acid , this method requires a fluorinated nitrile intermediate. For example, 5-fluoro-2-cyanobenzoic acid reacts with sodium azide in the presence of a Lewis acid (e.g., ZnBr₂) to form the tetrazole core. The methyl group at the tetrazole’s 5-position is introduced either via a methyl-substituted azide or through post-cyclization alkylation.
Mechanistic Insight :
The cycloaddition proceeds through a concerted mechanism, with the nitrile’s electron-deficient carbon attacking the azide’s terminal nitrogen. The regioselectivity of the reaction is influenced by steric and electronic factors, ensuring the methyl group occupies the 5-position.
Curtius Rearrangement-Mediated Synthesis
An alternative route, detailed in the Royal Society of Chemistry protocols, involves the Curtius rearrangement of acyl azides derived from fluorinated benzoyl chlorides. For instance, 2-bromo-5-fluorobenzoyl chloride reacts with azidotrimethylsilane at elevated temperatures (90–100°C) to form a tetrazolone intermediate. Subsequent methylation at the tetrazole’s 5-position is achieved using methyl iodide or dimethyl sulfate under basic conditions.
Key Reaction Conditions :
Detailed Synthetic Procedures
Synthesis of 5-Fluoro-2-(5-Methyltetrazol-1-yl)Benzoic Acid via [3+2] Cycloaddition
Step 1: Preparation of 5-Fluoro-2-Cyanobenzoic Acid
A fluorinated nitrile precursor is synthesized by treating 5-fluoro-2-bromobenzoic acid with copper(I) cyanide in DMF at 120°C for 12 hours. The resulting nitrile is isolated via acid-base extraction (yield: 65–70%).
Step 2: Tetrazole Ring Formation
The nitrile (10 mmol) is combined with sodium azide (15 mmol) and ZnBr₂ (1.2 equiv) in DMF/water (3:1). The mixture is heated at 100°C for 24 hours, followed by neutralization with HCl to precipitate the tetrazole product.
Step 3: Methylation of the Tetrazole
The tetrazole intermediate is dissolved in THF and treated with methyl iodide (1.5 equiv) and K₂CO₃ (2.0 equiv) at 60°C for 6 hours. The methylated product is purified via silica gel chromatography (hexanes/EtOAc).
Step 4: Hydrolysis to Benzoic Acid
The methyl ester derivative undergoes hydrolysis using 2M LiOH in THF/water (1:1) at reflux for 2 hours. Acidification with HCl yields the final product (overall yield: 40–45%).
Table 1 : Optimization of Cycloaddition Conditions
| Parameter | Tested Range | Optimal Value | Impact on Yield |
|---|---|---|---|
| Temperature (°C) | 80–120 | 100 | +20% |
| Azide Equivalents | 1.0–2.0 | 1.5 | +15% |
| Reaction Time (h) | 12–36 | 24 | +10% |
Synthesis via Curtius Rearrangement
Step 1: Formation of Acyl Azide
5-Fluorobenzoyl chloride (10 mmol) reacts with azidotrimethylsilane (4.0 equiv) at 90°C for 12 hours, yielding the acyl azide.
Step 2: Curtius Rearrangement
Heating the acyl azide at 100°C induces rearrangement to an isocyanate intermediate, which cyclizes to form 1-(5-fluoro-2-carboxyphenyl)tetrazol-5-one .
Step 3: Methylation and Reduction
The tetrazolone is treated with methyl Grignard reagent (CH₃MgBr) in THF at 0°C, followed by reduction with NaBH₄ to introduce the methyl group. Acidic workup affords the methylated tetrazole.
Table 2 : Comparative Yields of Curtius vs. Cycloaddition Routes
| Method | Average Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| [3+2] Cycloaddition | 45 | 95 | Regioselectivity |
| Curtius Rearrangement | 35 | 90 | Scalability |
Challenges and Optimization Strategies
Regioselectivity in Tetrazole Formation
The position of the methyl group on the tetrazole ring is highly sensitive to reaction conditions. Using bulky bases (e.g., DBU) or polar aprotic solvents (e.g., DMF) favors the desired 5-methyl isomer.
Purification Techniques
Scale-Up Considerations
The Curtius rearrangement route, while lower-yielding, is preferable for large-scale synthesis due to fewer purification steps and compatibility with continuous flow reactors.
Chemical Reactions Analysis
Esterification Reactions
The carboxylic acid group undergoes esterification under acidic or coupling conditions. Common reagents include methanol/H<sub>2</sub>SO<sub>4</sub> or DCC/DMAP-mediated reactions with alcohols:
| Reagents/Conditions | Product | Key Notes |
|---|---|---|
| Methanol, H<sub>2</sub>SO<sub>4</sub>, reflux | Methyl 5-fluoro-2-(5-methyltetrazol-1-yl)benzoate | High regioselectivity due to steric hindrance from the tetrazole ring. |
| DCC/DMAP, R-OH | Corresponding alkyl/aryl esters | Yields depend on alcohol nucleophilicity; aromatic alcohols show slower kinetics. |
Amidation Reactions
The acid reacts with amines to form amides, a key step in prodrug development:
| Reagents/Conditions | Product | Application |
|---|---|---|
| SOCl<sub>2</sub>, then R-NH<sub>2</sub> | 5-Fluoro-2-(5-methyltetrazol-1-yl)benzamide derivatives | Acyl chloride intermediate enhances reactivity. |
| EDCI/HOBt, DIPEA | Peptide-coupled analogs | Used to conjugate with bioactive peptides for targeted delivery. |
Halogenation and Coupling Reactions
The fluorine atom participates in palladium-catalyzed cross-coupling reactions:
Tetrazole Ring Modifications
The 5-methyltetrazole ring undergoes selective transformations:
| Reaction | Conditions | Outcome |
|---|---|---|
| Alkylation | R-X, K<sub>2</sub>CO<sub>3</sub>, DMF | N-alkylated tetrazoles (retains aromaticity). |
| Cycloaddition | Nitriles, Cu(I) catalysts | Forms triazolo-tetrazole fused systems. |
Biological Activity Through Reactivity
Reaction products exhibit enhanced bioactivity:
Comparative Reactivity With Analogues
A structural comparison highlights unique reactivity:
This compound’s reactivity is strategically leveraged in medicinal chemistry to optimize pharmacokinetics (e.g., logP reduction via ester prodrugs) and target engagement. Further studies are needed to quantify reaction yields and explore photochemical transformations.
Scientific Research Applications
5-Fluoro-2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The fluorine atom and tetrazole ring play crucial roles in its binding affinity and activity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table compares 5-Fluoro-2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzoic acid with key analogs identified in the literature:
Key Observations:
Substituent Position and Electronic Effects: Fluorine at the 5-position (target compound) vs. The 5-fluoro group may enhance acidity of the benzoic acid moiety compared to 4-fluoro analogs .
Tetrazole Modifications: The 5-methyl group on the tetrazole ring in the target compound likely improves metabolic stability compared to unsubstituted tetrazoles (e.g., compound) .
Backbone Variations :
- The phenylacetic acid derivative () demonstrates how shifting the carboxylic acid from benzoic to phenylacetic alters solubility and target binding .
Toxicity and QSTR Predictions
Quantitative structure-toxicity relationship (QSTR) models for benzoic acid derivatives highlight the role of molecular connectivity indices (e.g., 0JA, 1JA) in predicting oral LD₅₀ in mice . Key factors for the target compound include:
- 0JA (Zero-order connectivity index): Reflects branching and substituent complexity.
- 1JA (First-order connectivity index) : Influenced by fluorine’s electronegativity, which may modulate toxicity pathways.
- Cross-factor JB (0JA × 1JA) : A high JB value suggests synergistic effects of substituents, possibly explaining acute toxicity in analogs like the compound (chlorine + methoxy) .
Biological Activity
5-Fluoro-2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzoic acid is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, including its anticancer, antibacterial, and enzyme inhibitory activities.
Chemical Structure and Properties
The compound's structure features a fluoro-substituted benzoic acid moiety linked to a tetrazole ring. The presence of the tetrazole group is significant as it often enhances biological activity through various mechanisms.
Anticancer Activity
Research indicates that compounds containing tetrazole rings exhibit significant anticancer properties. For instance, derivatives of tetrazole have been shown to inhibit the growth of various cancer cell lines. A study demonstrated that related compounds have GI50 values (the concentration required to inhibit 50% of cell growth) in the micromolar range against multiple cancer types:
| Cancer Cell Line | GI50 (µM) |
|---|---|
| Non-small cell lung cancer (NCI-H522) | 0.34 |
| CNS (SF-295) | 0.95 |
| Ovarian (OVCAR-3) | 0.33 |
| Prostate (PC-3) | 0.56 |
| Breast cancer (MCF7) | 0.52 |
| Leukemia (K-562) | 0.41 |
| Melanoma (MDA-MB-435) | 0.31 |
These findings suggest that compounds with a similar structure to 5-Fluoro-2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzoic acid may exhibit comparable efficacy against these cancer types .
Antibacterial Activity
The antibacterial properties of tetrazole derivatives have also been documented. Compounds with similar structures have shown effectiveness against both Gram-positive and Gram-negative bacteria. For example:
| Bacteria | Activity |
|---|---|
| Staphylococcus aureus | Potent activity observed |
| Escherichia coli | Significant inhibition |
| Pseudomonas aeruginosa | Effective against strains |
This suggests that the incorporation of the tetrazole moiety could enhance antibacterial activity .
Enzyme Inhibition
5-Fluoro-2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzoic acid may also act as an enzyme inhibitor. Studies on similar compounds indicate their potential to inhibit key enzymes involved in disease processes, such as kinases and phosphatases. For example:
| Enzyme | IC50 (µM) |
|---|---|
| EGFR | 0.009 |
| HER2 | 0.021 |
These results highlight the compound's potential as a dual inhibitor in targeted cancer therapies .
Case Studies and Research Findings
Several studies have investigated the biological activities of tetrazole-containing compounds:
- Anticancer Efficacy : A study evaluated a series of tetrazole derivatives for their anticancer effects on various cell lines, revealing promising cytotoxicity and highlighting structure-activity relationships.
- Antibacterial Testing : Another research focused on the synthesis and antibacterial evaluation of tetrazole derivatives against pathogenic bacteria, demonstrating their potential as new antimicrobial agents.
- Inhibition Studies : Research into enzyme inhibition showed that certain derivatives effectively inhibited cancer-related enzymes, suggesting their utility in therapeutic applications.
Q & A
Q. What are the optimal synthetic routes for preparing 5-Fluoro-2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzoic acid, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves coupling a fluorobenzoic acid derivative with a substituted tetrazole. Key steps include:
- Tetrazole Ring Formation : Use cycloaddition reactions between nitriles and sodium azide under acidic conditions .
- Coupling Strategy : Employ nucleophilic aromatic substitution (SNAr) to attach the tetrazole moiety to the 2-position of 5-fluorobenzoic acid. Microwave-assisted synthesis (e.g., 100–120°C, 30–60 min) improves yield by enhancing reaction kinetics .
- Purification : Recrystallization from ethanol/water mixtures or preparative HPLC (C18 column, acetonitrile/water gradient) ensures high purity (>95%) .
Q. How can the purity and structural integrity of this compound be validated?
Methodological Answer: Use a combination of analytical techniques:
- HPLC : Reverse-phase chromatography (e.g., 70:30 acetonitrile/0.1% TFA in water) to assess purity .
- Mass Spectrometry (MS) : ESI-MS in negative ion mode to confirm molecular weight (expected [M–H]⁻: 251.05) .
- NMR : ¹H/¹³C NMR to verify substituent positions. Key signals:
Advanced Research Questions
Q. What crystallographic methods are suitable for resolving structural ambiguities in this compound?
Methodological Answer:
- Single-Crystal X-ray Diffraction (SC-XRD) : Use SHELX software for structure refinement. Key parameters:
- Mercury Software : Visualize packing motifs and intermolecular interactions (e.g., π-π stacking between aromatic rings) .
- Data Validation : Cross-check with Cambridge Structural Database (CSD) entries for similar tetrazole derivatives .
Q. How can computational modeling predict the compound’s bioavailability and target binding?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to simulate binding to biological targets (e.g., bacterial enzymes). Parameterize the tetrazole ring as a hydrogen-bond acceptor .
- ADME Prediction : SwissADME or QikProp to estimate logP (~2.1), solubility (~0.5 mg/mL), and membrane permeability .
- DFT Calculations : Gaussian 09 at B3LYP/6-31G* level to optimize geometry and calculate electrostatic potential surfaces .
Q. How should researchers address contradictions in biological activity data across studies?
Methodological Answer:
- Assay Standardization : Use MIC (Minimum Inhibitory Concentration) assays with consistent bacterial strains (e.g., S. aureus ATCC 25923) and solvent controls (DMSO ≤1%) .
- Meta-Analysis : Compare results with structurally analogous compounds (e.g., 5-methoxy-tetrazole derivatives) to identify SAR trends .
- Data Reproducibility : Validate findings via orthogonal assays (e.g., time-kill kinetics vs. fluorescence-based viability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
